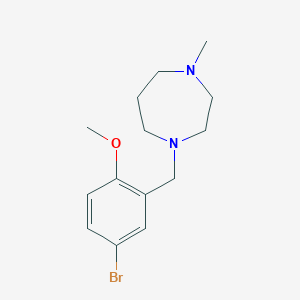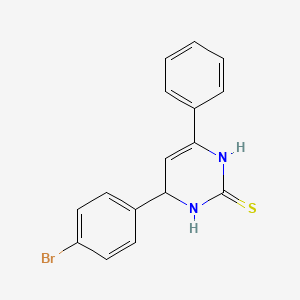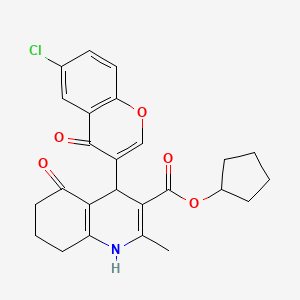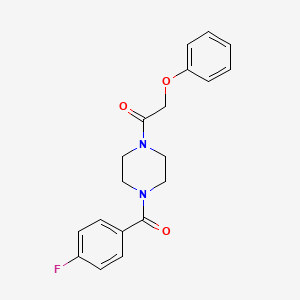![molecular formula C19H28N2O B5034268 4-[6-(2,6-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5034268.png)
4-[6-(2,6-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[6-(2,6-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. It has been extensively studied for its potential applications in various fields, including scientific research.
Mecanismo De Acción
The mechanism of action of 4-[6-(2,6-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole involves the inhibition of the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that contribute to inflammation and pain. By inhibiting the activity of COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models. It has also been shown to possess antitumor activity in vitro and in vivo. Additionally, it has been found to exhibit antioxidant properties, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-[6-(2,6-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole in lab experiments is its potent anti-inflammatory and analgesic properties, which make it a promising candidate for the development of new drugs for the treatment of various inflammatory and pain-related disorders. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for the study of 4-[6-(2,6-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole. One possible direction is the development of new drugs based on this compound for the treatment of various inflammatory and pain-related disorders. Another potential direction is the further investigation of its antitumor activity, with the aim of developing new anticancer drugs. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its potential applications in other fields, such as neurodegenerative diseases and cardiovascular disorders.
Conclusion:
This compound is a promising compound that has been extensively studied for its potential applications in various fields, including scientific research. It exhibits potent anti-inflammatory and analgesic properties, as well as antitumor activity, making it a potential candidate for the development of new drugs for the treatment of various disorders. Further research is needed to fully understand the potential applications of this compound and to develop new drugs based on its properties.
Métodos De Síntesis
The synthesis of 4-[6-(2,6-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole involves the reaction of 2,6-dimethylphenol with 1-bromo-6-chlorohexane in the presence of potassium carbonate. The resulting product is then subjected to a reaction with 3,5-dimethyl-1H-pyrazole-4-carboxaldehyde in the presence of triethylamine to yield the final product.
Aplicaciones Científicas De Investigación
4-[6-(2,6-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of various inflammatory and pain-related disorders. Additionally, it has been shown to possess antitumor activity, making it a potential candidate for the development of new anticancer drugs.
Propiedades
IUPAC Name |
4-[6-(2,6-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O/c1-14-10-9-11-15(2)19(14)22-13-8-6-5-7-12-18-16(3)20-21-17(18)4/h9-11H,5-8,12-13H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJWAEWMCASGGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCCCCCC2=C(NN=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5034194.png)
![5-(4-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5034210.png)
![1-[(4-chlorophenyl)sulfonyl]-2,2-dimethylaziridine](/img/structure/B5034218.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(1-piperidinyl)ethanamine](/img/structure/B5034223.png)
![3-chloro-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5034237.png)
![1-[4-(3-bromophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5034241.png)

![2,4,6-tris[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1,3,5-triazine](/img/structure/B5034248.png)

![5-(2-fluorophenyl)-N-{[1-(1-piperidinyl)cyclopentyl]methyl}-1,2,4-triazin-3-amine](/img/structure/B5034261.png)
![N-{[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]methyl}isonicotinamide](/img/structure/B5034262.png)

![5-{[5-(4-fluorophenyl)-2-furyl]methylene}-3-(1-naphthyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5034292.png)
